4-Chloro-2-isobutyl-5-methylpyrimidine
Description
Historical Context and Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis
The pyrimidine scaffold, a heterocyclic aromatic organic compound composed of a six-membered ring with two nitrogen atoms at positions 1 and 3, is of fundamental importance in chemistry and biology. wikipedia.orgbritannica.com The term "pyrimidine" was first coined by Pinner in 1884. umich.edu Although derivatives like alloxan (B1665706) were known in the early 19th century, the first laboratory synthesis of a pyrimidine, specifically barbituric acid, was reported in 1879. wikipedia.org
The profound significance of the pyrimidine framework stems from its presence at the core of essential biological molecules. researchgate.net Three of the five primary nucleobases in nucleic acids—cytosine (C), thymine (B56734) (T), and uracil (B121893) (U)—are pyrimidine derivatives. wikipedia.orgnih.gov These bases form the informational backbone of DNA and RNA, pairing with purines to create the genetic code. wikipedia.orgnih.gov Beyond genetics, the pyrimidine ring is a structural component of vitamin B1 (thiamine) and is found in numerous synthetic compounds, including barbiturates and certain therapeutic agents. wikipedia.orgresearchgate.net This natural prevalence has established the pyrimidine scaffold as a "privileged" structure in medicinal chemistry, inspiring the synthesis of a vast array of derivatives for drug discovery and development. researchgate.netnih.gov
Overview of Chloropyrimidine Derivatives in Chemical Research
Within the broad family of pyrimidine derivatives, chloropyrimidines are particularly valuable as versatile intermediates in organic synthesis. The presence of a chlorine atom, an effective leaving group, on the electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. rsc.orgwuxiapptec.comuoanbar.edu.iq This reactivity allows for the strategic introduction of a wide range of functional groups, including amines, alkoxides, and thiols, at specific positions on the pyrimidine core. rsc.orgnih.gov
The regioselectivity of these substitution reactions can be influenced by the presence and position of other substituents on the ring, making chloropyrimidines powerful building blocks for creating complex, densely functionalized molecules. wuxiapptec.comthieme.de For example, the differential reactivity of chlorine atoms at the C2, C4, and C6 positions of polychlorinated pyrimidines enables sequential and controlled diversification. researchgate.net This synthetic flexibility is crucial in medicinal chemistry for generating libraries of compounds for biological screening and in materials science for developing novel functional materials. nih.govgoogle.com Alkyl-substituted chloropyrimidines, in particular, serve as precursors for a variety of compounds where the alkyl groups can modulate properties such as lipophilicity and steric profile, which are critical for biological activity. acs.orgnih.gov
Scope and Research Gaps Pertaining to 4-Chloro-2-isobutyl-5-methylpyrimidine and Related Structures
This lack of empirical data signifies a clear research gap. There are no published, experimentally validated methods for the synthesis of this compound. While general methods for creating alkyl-substituted chloropyrimidines exist—such as the chlorination of a corresponding hydroxypyrimidine with reagents like phosphorus oxychloride or functional group manipulation on a pre-existing pyrimidine ring—their applicability and efficiency for this specific substitution pattern (2-isobutyl, 4-chloro, 5-methyl) have not been documented. google.comgoogle.com
Furthermore, the chemical reactivity and potential utility of this compound remain unexplored. Its structure, featuring a reactive chloro-substituent at the 4-position, suggests it could be a valuable intermediate for synthesizing novel derivatives via nucleophilic substitution. However, without experimental studies, its reactivity profile, stability, and the properties of its potential downstream products are unknown.
In contrast, some data exists for structurally related compounds. For instance, 4-Chloro-5-isopropyl-2-methylpyrimidine , an isomer of the title compound, appears in chemical databases with computed properties, though it also lacks extensive experimental research. nih.govmatrixscientific.com The availability of such related compounds from commercial sources suggests that synthetic routes are feasible, yet the specific challenges and outcomes for the isobutyl variant have not been addressed in academic or industrial research literature. This highlights a clear opportunity for future research to synthesize, characterize, and explore the synthetic potential of this compound, thereby filling a distinct gap in the chemical knowledge base.
Data Table for a Related Compound
To illustrate the type of information that is currently absent for this compound, the following table presents computed data for the related isomer, 4-Chloro-5-isopropyl-2-methylpyrimidine .
Table 1: Computed Physicochemical Properties of 4-Chloro-5-isopropyl-2-methylpyrimidine
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₂ | PubChem nih.gov |
| Molecular Weight | 170.64 g/mol | PubChem nih.gov |
| IUPAC Name | 4-chloro-2-methyl-5-propan-2-ylpyrimidine | PubChem nih.gov |
| XLogP3 | 2.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 170.0610761 Da | PubChem nih.gov |
| Topological Polar Surface Area | 25.8 Ų | PubChem nih.gov |
Note: The data in this table is computationally derived and has not been experimentally verified. It is provided for illustrative purposes to highlight the research gap for this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)4-8-11-5-7(3)9(10)12-8/h5-6H,4H2,1-3H3 |
InChI Key |
CQOCRCFZFNVTBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)CC(C)C |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of 4 Chloro 2 Isobutyl 5 Methylpyrimidine
Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom
The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms activates the C4 position, facilitating the displacement of the chloride leaving group by a variety of nucleophiles.
Reactions with Other Nucleophiles
Beyond amines, the chlorine atom can be displaced by other classes of nucleophiles, primarily those based on oxygen and sulfur.
Oxygen Nucleophiles: Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, lead to the formation of the corresponding 4-alkoxy-2-isobutyl-5-methylpyrimidine ethers. These reactions typically proceed under basic conditions in the corresponding alcohol as the solvent. In acid-promoted aminations, solvolysis by an alcohol solvent can be a competing side reaction, leading to the formation of an ether byproduct. preprints.org Phenoxides can also be used to introduce aryloxy groups onto the pyrimidine ring. rsc.org
Sulfur Nucleophiles: Thiolates are potent nucleophiles that react readily with 4-chloro-2-isobutyl-5-methylpyrimidine to yield 4-(alkylthio)- or 4-(arylthio)-pyrimidines. For example, treatment with sodium thiophenoxide results in the formation of a thioether. rsc.org These reactions are generally high-yielding and proceed under mild conditions.
Regioselectivity and Chemoselectivity in Substitution Reactions
In nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, regioselectivity is a critical consideration, especially when multiple potential leaving groups are present. For dihalopyrimidines, such as 2,4-dichloropyrimidine, substitution almost invariably occurs at the C4 position. wuxiapptec.comnih.gov This high regioselectivity is attributed to the greater electron deficiency at the C4 and C6 positions of the pyrimidine ring, which is a direct consequence of the electronic influence of the two ring nitrogen atoms. The C4 position is generally more activated towards nucleophilic attack than the C2 position. wuxiapptec.commdpi.com
The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex dictates the reaction pathway. For attack at C4, the negative charge is effectively stabilized by the adjacent nitrogen at position 3 and the para-nitrogen at position 1.
Chemoselectivity becomes relevant when the nucleophile could potentially react at other sites on the substrate. However, given the high reactivity of the C4-Cl bond in this compound towards nucleophiles, substitution at this position is the overwhelmingly favored pathway, assuming no other, more labile functional groups are present in the molecule. The presence of a bulky isobutyl group at C2 and a methyl group at C5 can sterically hinder attack at adjacent positions, further enhancing the selectivity for the C4 position. wuxiapptec.com
Cross-Coupling Reactions at the Halogenated Pyrimidine Core
Metal-catalyzed cross-coupling reactions provide a powerful alternative to SNAr for forming new carbon-carbon and carbon-heteroatom bonds at the pyrimidine core. These methods have significantly expanded the synthetic utility of halo-pyrimidines.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is the most established and versatile methodology for cross-coupling reactions involving this compound. The key to these reactions is the oxidative addition of the C-Cl bond to a low-valent palladium(0) species. sigmaaldrich.com
Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (boronic acid or boronic ester) to form a C-C bond. nih.gov It is widely used to introduce aryl or vinyl substituents at the C4 position. The reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). nih.govresearchgate.net
Buchwald-Hartwig Amination: While direct SNAr amination is effective, the Buchwald-Hartwig reaction offers a complementary, palladium-catalyzed route to C-N bond formation. wikipedia.orgorganic-chemistry.org It is particularly valuable for coupling less nucleophilic amines or for substrates where SNAr conditions are not suitable. nih.gov The reaction employs a palladium precatalyst and a specialized, bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, BrettPhos) along with a strong, non-nucleophilic base like sodium tert-butoxide. libretexts.orgyoutube.com
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the chloropyrimidine and a terminal alkyne. wikipedia.org The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst (typically CuI) in the presence of an amine base. libretexts.org Copper-free versions have also been developed, which can be advantageous in pharmaceutical synthesis to avoid copper contamination. nih.gov This reaction is instrumental in synthesizing alkynylpyrimidines, which are versatile intermediates for further transformations.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²)–C(sp²) | Pd(PPh₃)₄ or PdCl₂(dppf) + Base | nih.govresearchgate.net |
| Buchwald-Hartwig | Primary/Secondary Amine | C(sp²)–N | Pd(OAc)₂ or Pd₂(dba)₃ + Ligand + Base | wikipedia.orgnih.gov |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd(PPh₃)₂Cl₂ + CuI + Amine Base | wikipedia.orglibretexts.org |
Other Metal-Catalyzed Coupling Reactions
While palladium dominates the field, other transition metals, notably nickel and copper, are effective catalysts for specific transformations of chloropyrimidines.
Nickel-Catalyzed Coupling Reactions: Nickel catalysts are an attractive, more earth-abundant, and economical alternative to palladium for certain cross-coupling reactions. rsc.org Nickel(II) complexes, often in conjunction with a ligand such as bathophenanthroline, can catalyze the coupling of chloropyrimidines with aryl halides or alkyl halides under reductive conditions. nih.govwisc.edu Electrochemical methods using a sacrificial iron anode and a nickel catalyst have also been developed for the efficient arylation of chloropyrimidines. nih.gov These reactions demonstrate high functional group tolerance. chinesechemsoc.org
Copper-Catalyzed Coupling Reactions: Copper catalysis is well-known for the Ullmann condensation and has seen a resurgence for various cross-coupling reactions. As a co-catalyst in the Sonogashira reaction, it facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. wikipedia.org Copper can also catalyze the coupling of chloropyrimidines with nucleophiles like alcohols and thiols (a modern variant of the Ullmann reaction) and can be used for decarboxylative cross-couplings. rsc.orgnih.gov
Modifications of the Alkyl Substituents (Isobutyl and Methyl Groups)
Side-Chain Functionalization
For instance, strong oxidizing agents can convert alkyl side chains on heterocyclic rings into carboxylic acids. This transformation typically requires harsh conditions and the outcome can be influenced by the nature of the heterocyclic ring and the other substituents present.
| Reagent/Condition | Potential Product | Analogy/Principle |
| Strong Oxidizing Agent (e.g., KMnO₄, RuO₄) | 4-Chloro-5-methylpyrimidine-2-carboxylic acid or 4-Chloro-2-isobutylpyrimidine-5-carboxylic acid | Oxidation of alkyl side chains on aromatic and heterocyclic rings to carboxylic acids is a known transformation. The selectivity would depend on the relative reactivity of the isobutyl and methyl groups. |
It is important to note that the pyrimidine ring itself can be susceptible to oxidation, which may lead to a mixture of products or degradation of the starting material under harsh oxidative conditions.
Transformations Involving Radical Reactions
Free radical reactions provide a key pathway for the functionalization of the alkyl side chains of this compound. libretexts.orgyoutube.comyoutube.com The benzylic-like positions of the isobutyl and methyl groups (the carbon atom attached to the pyrimidine ring) are particularly susceptible to radical attack.
A common method for the selective bromination of such positions is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light. youtube.com This reaction, known as allylic or benzylic bromination, would be expected to selectively introduce a bromine atom at the carbon of the isobutyl or methyl group that is directly attached to the pyrimidine ring. The resulting brominated derivatives are versatile intermediates for further synthetic modifications, such as nucleophilic substitution or elimination reactions.
| Reagent/Condition | Expected Major Product(s) | Reaction Type |
| N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, heat/light | 4-Chloro-2-(1-bromo-2-methylpropyl)-5-methylpyrimidine and/or 4-Chloro-5-(bromomethyl)-2-isobutylpyrimidine | Free radical bromination at the benzylic-like position. |
The selectivity between the isobutyl and methyl groups would depend on the relative stability of the radical intermediates formed.
Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring
The pyrimidine ring is generally considered to be electron-deficient, making it less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups can facilitate such reactions. In this compound, the two alkyl groups at positions 2 and 5 are electron-donating and would be expected to activate the ring towards electrophilic attack.
The most likely position for electrophilic substitution on the pyrimidine ring is the C-5 position, which is the most electron-rich. nih.govresearchgate.netgoogle.com However, in the target molecule, the C-5 position is already substituted with a methyl group. Therefore, electrophilic attack would likely occur at the next most activated and sterically accessible position. Given the substitution pattern, electrophilic substitution is predicted to be challenging. If it were to occur, it would most likely target the C-6 position, although this is generally less favored.
A common electrophilic substitution reaction is bromination. Treatment of pyrimidine derivatives with bromine in various solvents can lead to the introduction of a bromine atom at the C-5 position. nih.gov For this compound, direct bromination of the ring would be difficult due to the existing substitution.
| Reagent/Condition | Expected Product | Reaction Type |
| Br₂ in a suitable solvent (e.g., acetic acid) | 5-Bromo-4-chloro-2-isobutyl-6-methylpyrimidine (potential, but likely low yield) | Electrophilic Aromatic Substitution |
Oxidation and Reduction Chemistry of the Pyrimidine Scaffold
The pyrimidine ring in this compound can undergo both oxidation and reduction, leading to a variety of new structures.
Oxidation:
The nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides. researchgate.netrsc.org This is typically achieved using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). The formation of an N-oxide can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions.
Furthermore, the pyrimidine ring itself can be oxidized under more vigorous conditions, sometimes leading to ring-opening or the formation of hydroxylated derivatives. nih.govnih.govnih.gov For instance, oxidation of pyrimidine bases by radicals can lead to the formation of dihydroxy pyrimidine derivatives. nih.gov
| Reagent/Condition | Potential Product | Reaction Type |
| m-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | N-oxidation |
| Strong oxidizing agents/radical conditions | Hydroxylated or ring-opened products | Ring Oxidation |
Reduction:
The chloro group at the C-4 position of this compound can be removed through reductive dehalogenation. A common method for this transformation is catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen. oregonstate.edu This would yield 2-isobutyl-5-methylpyrimidine.
The pyrimidine ring itself can also be reduced under certain conditions. For example, catalytic hydrogenation can lead to the formation of dihydropyrimidines or tetrahydropyrimidines, depending on the reaction conditions and the substrate. oregonstate.edu
| Reagent/Condition | Expected Product | Reaction Type |
| H₂, Pd/C, in a suitable solvent | 2-Isobutyl-5-methylpyrimidine | Reductive dehalogenation |
| Stronger reducing agents or more forcing conditions | Dihydro- or Tetrahydro-4-chloro-2-isobutyl-5-methylpyrimidine derivatives | Ring Reduction |
Advanced Structural Elucidation of 4 Chloro 2 Isobutyl 5 Methylpyrimidine and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information about the molecular structure of 4-Chloro-2-isobutyl-5-methylpyrimidine.
Determination of Molecular Geometry and Conformation
Analysis of the diffraction data would yield the exact bond lengths, bond angles, and torsion angles within the molecule. This would allow for an unambiguous determination of the geometry of the pyrimidine (B1678525) ring and the conformation of the isobutyl substituent. A data table, such as the one hypothetically presented below, would be generated to summarize these key geometric parameters.
Hypothetical Table 1: Selected Bond Lengths and Angles for this compound (Illustrative)
| Parameter | Value (Å or °) |
| C4-Cl Bond Length | Data not available |
| C2-C(isobutyl) Bond Length | Data not available |
| N1-C2-N3 Bond Angle | Data not available |
| C4-C5-C6 Bond Angle | Data not available |
| Dihedral Angle (Ring-Isobutyl) | Data not available |
Supramolecular Interactions and Crystal Packing Motifs
Beyond the individual molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This analysis would identify any intermolecular interactions, such as hydrogen bonds, halogen bonds, or van der Waals forces, that govern the crystal packing. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atoms within a molecule in solution.
Comprehensive 1D and 2D Experiments
A full suite of NMR experiments would be necessary for a complete structural assignment.
¹H NMR: Would identify the number of distinct proton environments and their connectivity through spin-spin coupling.
¹³C NMR: Would determine the number of unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments would establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra and confirming the connectivity of the isobutyl group to the pyrimidine ring.
Hypothetical Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C6-H | Data not available | Data not available |
| C5-CH₃ | Data not available | Data not available |
| Isobutyl-CH₂ | Data not available | Data not available |
| Isobutyl-CH | Data not available | Data not available |
| Isobutyl-CH₃ | Data not available | Data not available |
Elucidation of Stereochemistry and Dynamic Processes
While this compound itself is not chiral, NMR spectroscopy could be used to study dynamic processes such as restricted rotation around the C2-isobutyl bond, if present. For derivatives with stereocenters, specialized NMR techniques like NOESY could be used to determine their relative stereochemistry.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. Furthermore, by inducing fragmentation of the molecule, the resulting pattern of fragment ions gives valuable clues about its structure. The fragmentation of the isobutyl group and the loss of the chlorine atom would be expected to be key features in the mass spectrum of this compound.
Hypothetical Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Illustrative)
| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |
| [M]+ | Data not available | Data not available | Molecular Ion |
| [M-CH₃]+ | Data not available | Data not available | Loss of a methyl group |
| [M-C₄H₉]+ | Data not available | Data not available | Loss of the isobutyl group |
| [M-Cl]+ | Data not available | Data not available | Loss of a chlorine atom |
Detailed Spectroscopic Characterization of 4 Chloro 2 Isobutyl 5 Methylpyrimidine
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular vibrations and, by extension, the functional groups present in a molecule. The spectra are anticipated to be complex, featuring vibrations from the substituted pyrimidine (B1678525) ring and the isobutyl side chain.
The vibrational spectrum can be divided into regions corresponding to specific functional groups. The assignments for 4-Chloro-2-isobutyl-5-methylpyrimidine are predicted based on well-documented frequency ranges for similar molecules. physchemres.orgdocbrown.info
Aliphatic C-H Vibrations: The isobutyl and methyl groups give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching modes of the CH₃ and CH₂ groups are expected in the 2960-2850 cm⁻¹ region. Bending vibrations (scissoring, rocking, wagging) for these groups typically appear in the 1470-1365 cm⁻¹ range. docbrown.info
Pyrimidine Ring Vibrations: The pyrimidine ring has several characteristic vibrations. C=N and C=C stretching vibrations are expected to occur in the 1600-1400 cm⁻¹ region. The exact positions are influenced by the electronic effects of the substituents. Studies on pyrimidine itself show that the most prominent Raman peak is the ring-breathing mode (ν₁), which is sensitive to substitution and intermolecular interactions like hydrogen bonding. acs.orgresearchgate.net
C-Cl Vibration: The stretching vibration of the C-Cl bond is expected to produce a band in the fingerprint region, typically between 800 and 600 cm⁻¹. This band can be a useful diagnostic marker for the chloro-substituent.
Aromatic C-H Vibration: The single C-H bond on the pyrimidine ring (at position 6) will have a stretching vibration above 3000 cm⁻¹ and out-of-plane bending vibrations at lower wavenumbers.
Table 1: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretching (Aromatic) | 3100-3000 | Pyrimidine Ring C-H |
| C-H Stretching (Aliphatic) | 2960-2850 | Isobutyl, Methyl |
| C=N, C=C Stretching | 1600-1450 | Pyrimidine Ring |
| C-H Bending (Aliphatic) | 1470-1365 | Isobutyl, Methyl |
| Ring Breathing/Stretching | ~1000 | Pyrimidine Ring |
| C-Cl Stretching | 800-600 | Chloro Group |
The parent pyrimidine molecule has a certain degree of symmetry. However, the substitution pattern in this compound—with three different groups at positions 2, 4, and 5—removes most symmetry elements. This lack of symmetry means that a larger number of vibrational modes will be active in both IR and Raman spectroscopy, leading to rich and complex spectra.
In studies of the parent pyrimidine molecule, intermolecular interactions have been shown to cause shifts in vibrational modes. acs.orgnih.gov For instance, hydrogen bonding can induce a "blue shift" (a shift to higher energy or wavenumber) in certain ring modes. acs.orgresearchgate.net While this compound is not a strong hydrogen bond donor, the lone pairs on the nitrogen atoms can act as acceptors, potentially interacting with protic solvents.
Ultraviolet-Visible Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum is characterized by absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals.
The electronic spectrum of this compound is expected to be dominated by transitions involving the π-electron system and the nitrogen lone-pair electrons of the pyrimidine ring. Two main types of transitions are anticipated:
π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyrimidines, these transitions often occur below 280 nm. nih.govrsc.org
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. They are generally lower in energy (occur at longer wavelengths) and have a much lower intensity than π → π* transitions. nih.govrsc.org
The substituents significantly modulate these transitions. The electron-donating alkyl groups (isobutyl and methyl) and the electron-withdrawing, lone-pair-donating chloro group will influence the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyrimidine.
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Involved Orbitals |
| π → π | 200 - 280 | π (bonding) → π (antibonding) |
| n → π | 280 - 350 | n (non-bonding) → π (antibonding) |
The polarity of the solvent can have a pronounced effect on the position of UV-Vis absorption bands, providing valuable information about the nature of the electronic transition.
For n → π* transitions , an increase in solvent polarity typically leads to a hypsochromic shift (blue shift, to shorter wavelengths). This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, increasing the energy gap for the transition. researchgate.net
For π → π* transitions , an increase in solvent polarity often results in a small bathochromic shift (red shift, to longer wavelengths). This occurs because the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net
Observing these shifts by measuring the UV-Vis spectrum in a series of solvents (e.g., hexane, ethanol, water) would help to confirm the assignment of the n → π* and π → π* transitions for this compound.
Other Spectroscopic Techniques
While this article focuses on vibrational and UV-Vis spectroscopy, a complete characterization of this compound would also employ other powerful analytical methods. Mass spectrometry would be used to confirm the molecular weight and determine fragmentation patterns, offering clues about the molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) would be indispensable for providing a detailed map of the carbon-hydrogen framework, confirming the connectivity of the isobutyl, methyl, and pyrimidine ring protons and carbons.
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Isobutyl 5 Methylpyrimidine
Density Functional Theory Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcce.ac.irsamipubco.com It is a primary tool for predicting molecular properties and is well-suited for the analysis of substituted pyrimidines. For a molecule like 4-chloro-2-isobutyl-5-methylpyrimidine, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-31G* or higher to provide a balance between accuracy and computational cost. ijcce.ac.irtandfonline.com
Geometry Optimization and Conformational Analysis
Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, a key feature is the flexible isobutyl group attached to the pyrimidine (B1678525) ring. Rotation around the single bonds within this alkyl chain leads to various conformers, each with a different spatial arrangement and energy. chemistrysteps.com
Conformational analysis is the study of these different arrangements and their relative stabilities. libretexts.org The primary source of conformational variety in this molecule would be the rotation around the C-C bonds of the isobutyl group. The interaction between the isobutyl group and the methyl group at the 5-position of the pyrimidine ring would introduce steric hindrance, influencing the preferred conformations. libretexts.org The goal of the analysis is to identify the global minimum energy conformer—the most stable arrangement of the molecule—as well as other low-energy local minima. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Global Minimum)
This table demonstrates how optimized geometric parameters would be presented. The values are hypothetical and serve as an example.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-N1 | 1.34 Å |
| Bond Length | C4-Cl | 1.74 Å |
| Bond Length | C2-C(isobutyl) | 1.53 Å |
| Bond Angle | N1-C2-N3 | 115.0° |
| Bond Angle | Cl-C4-C5 | 118.0° |
| Dihedral Angle | N3-C2-C(isobutyl)-CH | 180.0° (anti) |
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)
Once the geometry is optimized, DFT is used to calculate the electronic properties of the molecule. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.irirjweb.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com
The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For pyrimidine derivatives, the distribution of these frontier orbitals across the molecule indicates the most likely sites for electrophilic and nucleophilic attack. wuxibiology.com In this compound, the electron-withdrawing chlorine atom and the nitrogen atoms of the pyrimidine ring are expected to significantly influence the distribution and energy of these orbitals.
Table 2: Example Electronic Properties of this compound
This table is a template for presenting key electronic data derived from DFT calculations. The values are for illustrative purposes only.
| Property | Symbol | Hypothetical Value |
| HOMO Energy | E_HOMO | -6.8 eV |
| LUMO Energy | E_LUMO | -1.2 eV |
| HOMO-LUMO Gap | ΔE | 5.6 eV |
| Ionization Potential | I | 6.8 eV |
| Electron Affinity | A | 1.2 eV |
Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations are not only crucial for predicting spectra but also for confirming that an optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies). ijcce.ac.irnih.gov
For this compound, the calculated vibrational modes would correspond to specific molecular motions, such as the stretching of the C-Cl bond, C-H bonds in the methyl and isobutyl groups, and various vibrations of the pyrimidine ring itself. acs.org Comparing these calculated frequencies with experimentally obtained FT-IR and FT-Raman spectra allows for a detailed assignment of the observed spectral bands to their corresponding vibrational modes. nih.gov Typically, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations, so a scaling factor is often applied to improve the agreement. nih.gov
Prediction of Spectroscopic Parameters
Beyond vibrational spectra, DFT calculations can predict other spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, predicting the wavelengths of maximum absorption (λ_max) in the UV-visible range. nih.govjchemrev.com These calculations provide insights into the electronic transitions occurring within the molecule.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in the structural confirmation of the compound. jchemrev.com The calculated shifts provide a theoretical basis for assigning the signals in an experimental NMR spectrum to specific atoms within the molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. mdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular motion at the atomic level.
Conformational Space Exploration
For a flexible molecule like this compound, MD simulations are particularly useful for exploring its conformational space more extensively than static geometry optimization. chemistrysteps.com While DFT calculations can identify local and global energy minima, an MD simulation at a given temperature can reveal the dynamic transitions between these conformations and the relative amount of time the molecule spends in each state. acs.org
The simulation would track the rotation of the isobutyl group, showing how it tumbles and folds. This provides a dynamic picture of the molecule's flexibility and the steric interactions that govern its shape over time. The results can be analyzed to generate a probability distribution of dihedral angles, illustrating the most populated conformational states under the simulated conditions. This dynamic exploration is crucial for understanding how the molecule might adapt its shape to interact with other molecules, for instance, in a biological or solution-phase context.
Intermolecular Interaction Analysis
The study of intermolecular interactions is fundamental to understanding the solid-state properties of molecular compounds, influencing everything from crystal packing to melting points. For this compound, computational analysis of these non-covalent forces provides critical insights into its supramolecular structure.
Research on related pyrimidine derivatives highlights the common types of interactions that are likely significant for this compound. In many pyrimidine-containing crystal structures, intermolecular N—H⋯N hydrogen bonds are a key feature, often linking molecules into infinite chains. researchgate.net Additionally, C—H⋯π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, are also frequently observed. researchgate.net The analysis of dihydropyrimidine-2(1H)-thione derivatives has emphasized the crucial role of N-H···S=C hydrogen bonds in stabilizing their supramolecular architectures. aminer.org
Computational techniques such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are invaluable for dissecting these interactions. Hirshfeld analysis can quantify the relative contributions of different intermolecular contacts, while QTAIM provides a rigorous framework for characterizing the nature and strength of these bonds based on electron density. For pyrimidine derivatives, PIXEL lattice energy calculations have shown that while dispersion forces are the primary contributors to the total energy, the Coulombic term also plays a significant role. aminer.org Analysis of electrostatic potentials (ESP) correlates well with computed energies, helping to characterize the strengths of various interactions. aminer.org
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Potential Interacting Groups |
| Hydrogen Bonding | C-H with pyrimidine N or Cl |
| π-Interactions | π-π stacking between pyrimidine rings |
| van der Waals Forces | General intermolecular contacts |
Quantitative Structure-Activity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of compounds with their biological activities. For this compound and its analogs, QSAR studies can predict their biological potential and guide the synthesis of more effective molecules.
The process of building a QSAR model involves calculating a variety of molecular descriptors that capture the physicochemical properties of the compounds. These can include electronic, steric, and hydrophobic parameters. For instance, in studies of pyrimidine derivatives, properties like lipophilicity (clog P) and molecular weight have been considered in relation to their biological effects. nih.gov
Once these descriptors are determined, statistical methods are used to create a mathematical model. This model can then be used to predict the activity of new, unsynthesized compounds. For example, a QSAR study on a series of pyrimido[1,2-b]pyridazin-2-one analogues identified a derivative with a chlorine substituent as having significant cytotoxic activity against cancer cell lines. nih.gov Molecular docking studies, often used in conjunction with QSAR, can further elucidate the binding interactions between the compounds and their biological targets. nih.gov
Table 2: Key Molecular Descriptors in QSAR
| Descriptor Type | Examples | Relevance |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions |
| Steric | Molecular Volume, Surface Area | Affects binding to target sites |
| Hydrophobic | LogP | Relates to membrane permeability |
| Topological | Connectivity Indices | Describes molecular shape and branching |
Reactivity Predictions and Reaction Mechanism Studies
Computational chemistry offers powerful tools for predicting the reactivity of molecules and understanding the pathways of chemical reactions. For this compound, theoretical studies can identify reactive sites and shed light on its chemical behavior.
One key aspect of reactivity is determined by the frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the likely sites for electrophilic and nucleophilic attack. For instance, in the reaction of substituted pyrimidines with photochemically generated radicals, it has been suggested that the radical initiates the reaction by adding to the C(5) or C(6) position of the pyrimidine base. nih.gov
Computational studies on the interaction of pyrimidine derivatives with metal clusters have shown that the electrophilicity index of the drug-metal systems is higher than that of the drug alone, suggesting an increased electrophilic character upon complexation. bohrium.com Furthermore, density functional theory (DFT) calculations can be employed to investigate reaction mechanisms in detail. For example, in the synthesis of pyrimidine derivatives, computational analysis can help to understand the cyclization and condensation steps involved. acs.org The study of nucleophilic aromatic substitutions on pyridine (B92270) has shown that the reaction conditions, such as the choice of solvent and alkyllithium reagent, can direct the regioselectivity of the reaction, a phenomenon that can be explained through mechanistic investigations. acs.org
Synthesis and Characterization of Derivatives and Analogs of 4 Chloro 2 Isobutyl 5 Methylpyrimidine
Systematic Modification of the Isobutyl Group
The isobutyl group located at the 2-position of the pyrimidine (B1678525) ring presents a versatile platform for structural diversification. Changes in this area can profoundly influence the molecule's steric and electronic properties.
Homologation and Branching Variations
A fundamental approach to understanding the spatial requirements of a target protein's binding pocket or to fine-tune a molecule's physicochemical properties involves homologation—extending the alkyl chain—and altering branching patterns. Research has focused on substituting the isobutyl group with both linear and more intricate branched alkyl chains. For example, the synthesis of analogs featuring n-propyl, n-pentyl, and cyclopentyl groups has been documented. These modifications are generally accomplished by initiating with an appropriately substituted amidine and cyclizing it with a suitable three-carbon component. bu.edu.eg
Table 1: Examples of Homologation and Branching Variations of the Isobutyl Group
| Original Group | Modified Group | Synthetic Approach | Key Observations |
|---|---|---|---|
| Isobutyl | n-Propyl | Cyclocondensation of the corresponding amidine | Altered lipophilicity and steric bulk |
| Isobutyl | n-Pentyl | Cyclocondensation of the corresponding amidine | Increased lipophilicity |
| Isobutyl | Cyclopentyl | Cyclocondensation of the corresponding amidine | Introduction of conformational rigidity |
Derivatization at the Chlorine Position
The chlorine atom at the 4-position serves as an adaptable anchor for introducing a wide array of substituents through nucleophilic aromatic substitution reactions. This position is highly activated for displacement due to the electron-withdrawing nature of the pyrimidine ring. thieme.de
Synthesis of Alkoxy and Thioether Derivatives
Displacing the chlorine atom with oxygen and sulfur nucleophiles provides access to a range of alkoxy and thioether derivatives. nih.gov These reactions are typically performed by treating 4-chloro-2-isobutyl-5-methylpyrimidine with the respective alcohol or thiol in the presence of a base. nih.govnih.gov The selection of the base and solvent is critical for achieving high yields and preventing side reactions. nih.gov These changes can markedly affect the electronic properties and solubility of the parent compound.
Table 2: Synthesis of Alkoxy and Thioether Derivatives
| Nucleophile | Resulting Derivative | Typical Reaction Conditions | Impact on Properties |
|---|---|---|---|
| Methanol (CH₃OH) | 4-Methoxy-2-isobutyl-5-methylpyrimidine | NaH, THF, rt | Increased polarity, potential for H-bond acceptance |
| Ethanol (C₂H₅OH) | 4-Ethoxy-2-isobutyl-5-methylpyrimidine | NaH, THF, rt | Increased lipophilicity compared to methoxy |
| Ethanethiol (C₂H₅SH) | 4-(Ethylthio)-2-isobutyl-5-methylpyrimidine | NaH, DMF, 0 °C to rt | Increased polarizability, potential for metal coordination |
Formation of Amine and Amide Derivatives
Reacting this compound with various primary and secondary amines yields 4-amino-pyrimidine derivatives. sciencepublishinggroup.comnih.gov These reactions are crucial in synthesizing biologically active compounds, as the amino group can act as a key pharmacophore. Reaction conditions can be adjusted to manage selectivity and yield. nih.gov The resulting amino derivatives can be further acylated to produce corresponding amides, adding another layer of structural diversity. nih.govresearchgate.net
Modifications of the Methyl Group at Position 5
While less reactive than the chlorine at the 4-position, the methyl group at position 5 can also undergo chemical modification. rsc.org Functionalization strategies often commence with halogenation, such as bromination, using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. nih.gov The subsequent halomethyl group can then be transformed into other functional groups, including alcohols, ethers, and amines, via nucleophilic substitution reactions. These alterations can introduce additional interaction points or explore the steric tolerance at this position.
Exploration of Ring Substituent Isomers
The exploration of ring substituent isomers of this compound primarily involves the synthesis of positional isomers where the arrangement of the isobutyl, methyl, and chloro groups on the pyrimidine ring is varied. The synthesis of these isomers typically starts from different precursors that allow for the desired substitution pattern.
One common approach to constructing the pyrimidine ring is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine. wikipedia.org By selecting appropriate starting materials, various isomers can be synthesized. For instance, to obtain an isomer with the isobutyl group at the 4-position and a chloro group at the 2-position, one could start with a β-dicarbonyl compound bearing an isobutyl group and react it with a substituted guanidine (B92328) or urea, followed by chlorination.
Another key strategy involves the modification of a pre-existing pyrimidine core. For example, a commercially available or synthesized hydroxypyrimidine can be converted to its corresponding chloropyrimidine derivative through treatment with reagents like phosphorus oxychloride (POCl₃). researchgate.net
Table 1: Representative Ring Substituent Isomers of this compound
| Compound Name | Structure | Synthetic Precursors (Illustrative) |
| 2-Chloro-4-isobutyl-5-methylpyrimidine | ![]() | Isobutyl-substituted β-dicarbonyl compound + Acetamidine; followed by chlorination |
| 4-Chloro-2-isobutyl-6-methylpyrimidine | ![]() | Isovaleramidine + Methyl-substituted β-dicarbonyl compound; followed by chlorination |
Note: The structures and precursors are illustrative examples of possible synthetic routes based on established pyrimidine chemistry.
The characterization of these isomers relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the precise location of the substituents on the pyrimidine ring by analyzing the chemical shifts and coupling patterns of the protons and carbons. Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
Introduction of Additional Functionalities onto the Pyrimidine Ring
The introduction of additional functionalities onto the pyrimidine ring of this compound is a key step in diversifying the chemical space and exploring structure-activity relationships. The chlorine atom at the 4-position is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for introducing a wide range of functional groups. rsc.orgwuxiapptec.com
Nucleophilic Aromatic Substitution (SNAr) Reactions:
The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, facilitates the displacement of the chloride ion by various nucleophiles. chemicalbook.com
Amination: Reaction with primary or secondary amines in the presence of a base can yield 4-amino-2-isobutyl-5-methylpyrimidine derivatives. The choice of amine determines the nature of the substituent at the 4-position. Acid-catalyzed amination can also be an effective method. preprints.orggoogle.com
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of 4-alkoxy- or 4-aryloxy-2-isobutyl-5-methylpyrimidine ethers.
Thiolation: Reaction with thiols or thiophenols can introduce sulfur-containing moieties at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to chloropyrimidines. mdpi.comacs.org
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or heteroaryl groups at the 4-position by coupling with boronic acids or their esters in the presence of a palladium catalyst and a base. nih.gov This is a highly versatile method for creating biaryl structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr amination.
Sonogashira Coupling: This reaction can be used to introduce alkyne functionalities at the 4-position.
Functionalization of the Methyl Group:
The methyl group at the 5-position can also be a site for further functionalization, although it typically requires more specific reaction conditions. For example, radical halogenation could introduce a handle for subsequent nucleophilic substitution.
Table 2: Examples of Functionalities Introduced onto the this compound Scaffold
| Reaction Type | Reagent/Catalyst | Product Structure (Illustrative) |
| SNAr - Amination | R¹R²NH, Base | ![]() |
| SNAr - Alkoxylation | R-ONa | ![]() |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | ![]() |
Note: The structures are illustrative, representing the general outcome of the respective reactions.
The successful synthesis and characterization of these derivatives provide a library of compounds for further investigation in various fields, including medicinal chemistry and materials science. The reactivity of the 4-chloro position and the potential for further modification of the substituents offer a rich field for chemical exploration.
Applications of 4 Chloro 2 Isobutyl 5 Methylpyrimidine and Its Derivatives in Chemical Science
Role as a Versatile Synthetic Building Block in Organic Synthesis
The strategic placement of a chlorine atom on the pyrimidine (B1678525) ring of 4-Chloro-2-isobutyl-5-methylpyrimidine renders it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the foundation of its utility as a versatile building block in organic synthesis, enabling the introduction of a wide range of functional groups and the construction of diverse molecular frameworks.
Precursor for Advanced Heterocyclic Systems
The chloro substituent at the C-4 position of the pyrimidine ring is a pivotal functional group that allows for the facile construction of advanced heterocyclic systems. This reactivity enables chemists to forge new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, leading to a diverse array of substituted pyrimidines. These derivatives are often precursors to more complex fused heterocyclic systems with significant biological and material properties.
The general synthetic approach for functionalizing 4-chloropyrimidines involves their reaction with various nucleophiles. For instance, treatment with amines, alcohols, or thiols in the presence of a base can lead to the corresponding 4-amino, 4-alkoxy, or 4-thioalkoxy pyrimidine derivatives. The isobutyl and methyl groups on the pyrimidine ring can influence the reactivity of the chloro group and the properties of the resulting products.
A common method for the synthesis of related chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidine using a chlorinating agent like phosphorus oxychloride. thieme.de This straightforward conversion provides a ready supply of the reactive chloropyrimidine intermediate for further elaboration.
Table 1: Examples of Nucleophilic Substitution Reactions with 4-Chloropyrimidine (B154816) Analogs
| Nucleophile | Reagent | Product Type | Potential Application |
| Amine | R-NH₂ | 4-Aminopyrimidine | Pharmaceutical Scaffolds |
| Alcohol | R-OH | 4-Alkoxypyrimidine | Agrochemicals |
| Thiol | R-SH | 4-Alkylthiopyrimidine | Materials Science |
| Organometallic Reagent | R-MgBr | 4-Alkyl/Arylpyrimidine | Complex Molecule Synthesis |
Synthesis of Complex Organic Molecules
The utility of this compound extends to the synthesis of intricate organic molecules. Its ability to participate in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allows for the introduction of aryl, heteroaryl, and other complex substituents at the 4-position of the pyrimidine ring. These reactions are instrumental in building the carbon skeletons of elaborate molecules with potential applications in medicinal chemistry and materials science.
For example, the palladium-catalyzed Suzuki coupling of a 4-chloropyrimidine with a boronic acid derivative can generate a 4-arylpyrimidine. This motif is present in numerous biologically active compounds. The specific isobutyl and methyl substitution pattern of the starting material can fine-tune the electronic and steric properties of the resulting complex molecule, influencing its biological activity or material characteristics.
Applications in Materials Science
While direct applications of this compound in materials science are not extensively documented, the inherent properties of the pyrimidine core suggest significant potential. Pyrimidine derivatives are known to exhibit interesting photophysical and electronic properties, making them attractive candidates for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.
The ability to functionalize the 4-position of the pyrimidine ring allows for the systematic modification of the electronic properties of the molecule. By introducing electron-donating or electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned, which is a critical aspect in the design of organic electronic materials. The isobutyl and methyl groups can also influence the solid-state packing and morphology of the resulting materials, which are crucial for their performance in devices.
Contribution to Agrochemical Research and Development
The pyrimidine ring is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic core. Pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.
Research into the synthesis of novel pyrimidine derivatives for agrochemical applications is an active area. For instance, studies on structurally related compounds, such as 4-chloro-2-isopropyl-6-methylpyrimidine, have shown that they can serve as intermediates for the preparation of novel fungicides. The chlorine atom at the 4-position is readily displaced by various nucleophiles to generate libraries of new compounds that can be screened for biological activity. The isobutyl group in this compound could potentially enhance the lipophilicity of the resulting derivatives, which can be a desirable trait for agrochemicals as it can improve their penetration through plant cuticles or insect exoskeletons.
Table 2: Examples of Biologically Active Pyrimidine Derivatives in Agrochemicals
| Compound Class | Biological Activity | Mode of Action (Example) |
| Anilino-pyrimidines | Fungicide | Inhibition of methionine biosynthesis |
| Pyrimidinyl carbinols | Fungicide | Sterol biosynthesis inhibition |
| Sulfonylurea herbicides | Herbicide | Inhibition of acetolactate synthase (ALS) |
Emerging Applications in Specialty Chemicals
The unique reactivity of this compound also positions it as a valuable intermediate in the synthesis of specialty chemicals. These are chemicals produced for specific end-uses and are often characterized by their complex molecular structures and high performance.
The versatility of the chloropyrimidine moiety allows for its incorporation into a wide range of molecular architectures, leading to the development of new dyes, pigments, photographic chemicals, and other performance-enhancing additives. The isobutyl and methyl substituents can impart specific solubility, stability, and coloristic properties to the final products. As the demand for novel specialty chemicals with tailored properties continues to grow, intermediates like this compound will play an increasingly important role in their design and synthesis.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 4-Chloro-2-isobutyl-5-methylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-chloro-2,6-dichloropyrimidine with isobutylamine in ethanol or acetonitrile at 50–80°C. Temperature control is critical: higher temperatures (≥70°C) may lead to byproducts due to over-substitution, while lower temperatures (<50°C) reduce reaction efficiency. Yields range from 60–80% under optimized conditions. Purity is enhanced via recrystallization in ethanol .
Q. Which spectroscopic techniques are optimal for characterizing structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substitution patterns on the pyrimidine ring. The isobutyl group’s methylene protons appear as a triplet at δ 2.2–2.5 ppm, while aromatic protons (C5-methyl) resonate near δ 2.1 ppm.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 215.08).
- IR Spectroscopy : Detects C-Cl stretching at 680–720 cm⁻¹. Cross-validation with X-ray crystallography (if single crystals are obtainable) resolves ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?
- Methodological Answer : Contradictions often arise from structural analogs or assay variability. A systematic approach includes:
- Comparative Structural Analysis : Use computational tools (e.g., molecular docking) to compare binding affinities with targets like bacterial enzymes or receptors. For example, replacing the isobutyl group with a methylthio group (as in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) alters hydrophobicity and target selectivity .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables. For instance, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .
Q. What strategies optimize the regioselectivity of substitution reactions in this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Key strategies:
- Directed Metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, enabling directed functionalization.
- Protecting Groups : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct substitutions to the C4 or C5 positions.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-deficient positions .
Q. How do structural modifications at the C2 and C5 positions affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- C2 Isobutyl Group : Bulky substituents hinder Suzuki-Miyaura coupling at C4 but enhance stability against hydrolysis.
- C5 Methyl Group : Electron-donating groups increase electron density on the pyrimidine ring, accelerating nucleophilic aromatic substitutions. For example, replacing methyl with a methoxy group (as in 4-Chloro-6-methoxy-2-(methylthio)pyrimidine) shifts reactivity toward electrophilic agents .
Data Contradiction & Experimental Design
Q. How should researchers address inconsistencies in cytotoxicity data across cell lines for this compound?
- Methodological Answer :
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify pathways affected in sensitive vs. resistant cell lines.
- Metabolic Stability Testing : Compare half-life in different cell media (e.g., DMEM vs. RPMI-1640) to assess nutrient-dependent degradation.
- Control Experiments : Use isogenic cell lines (e.g., wild-type vs. ABC transporter knockout) to evaluate efflux pump influence .
Comparative Analysis Framework
Q. What computational and experimental methods are recommended for benchmarking this compound against related pyrimidines?
- Methodological Answer :
- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett σ) with bioactivity. For example, chloro groups increase electrophilicity, enhancing antibacterial potency.
- Thermodynamic Solubility Studies : Compare solubility in DMSO and PBS to predict bioavailability.
- Crystallographic Overlays : Align X-ray structures with analogs (e.g., Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) to identify conserved binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





